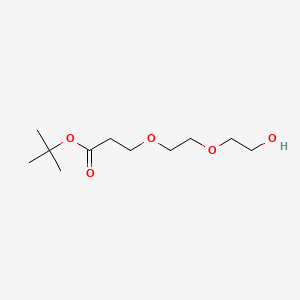

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

概要

説明

準備方法

合成経路と反応条件

ヒドロキシ-PEG2-(CH2)2-Bocの合成は、通常、PEG誘導体とBoc保護アミンとの反応を伴います。 反応条件には、多くの場合、ジクロロメタン(DCM)などの有機溶媒やN,N'-ジイソプロピルカルボジイミド(DIC)などの触媒の使用が含まれており、カップリング反応を促進します .

工業生産方法

ヒドロキシ-PEG2-(CH2)2-Bocの工業生産方法は、実験室合成と同様ですが、より大規模です。 これらの方法には、自動反応器や連続フローシステムの使用が含まれており、製品の一貫した品質と収率が確保されています .

化学反応の分析

反応の種類

ヒドロキシ-PEG2-(CH2)2-Bocは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物には、さまざまなPEG誘導体と遊離アミンが含まれ、これらは特定の用途に合わせてさらに官能基化することができます .

科学的研究の応用

Drug Delivery Systems

Tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate is particularly promising in the development of drug delivery systems due to its amphiphilic nature. The hydrophobic tert-butyl group can facilitate the encapsulation of drugs, while the hydroxyethyl ether chains enhance water solubility. This dual functionality allows for:

- Controlled Release : The compound can be engineered to release therapeutic agents in a controlled manner, improving efficacy and reducing side effects.

- Targeted Delivery : Its functional groups can be used for attaching to other biomolecules or nanoparticles, enabling targeted delivery to specific tissues or cells .

Bioconjugation

Bioconjugation involves the attachment of biomolecules to synthetic compounds to create targeted therapeutics. This compound can serve as a linker or spacer in bioconjugation processes due to its reactive functional groups. This application is crucial for:

- Development of Diagnostic Agents : The compound can be linked to imaging agents for enhanced visualization in medical diagnostics.

- Creation of Biosensors : Its properties allow for the development of biosensors that can detect specific biological markers .

Case Study 1: Drug Delivery Mechanism

A study demonstrated the use of this compound in formulating nanoparticles for delivering anticancer drugs. The nanoparticles showed improved solubility and stability in physiological conditions, leading to enhanced therapeutic efficacy in vitro and in vivo .

Case Study 2: Bioconjugation for Imaging Applications

In another research project, researchers utilized this compound as a linker for attaching fluorophores to antibodies. This bioconjugation improved the specificity and sensitivity of imaging techniques used in cancer diagnostics, showcasing the compound's utility in developing advanced diagnostic tools .

Table 1: Comparison of Solubility Profiles

| Compound | Lipophilicity | Hydrophilicity | Application Area |

|---|---|---|---|

| Tert-Butyl 3-(2-(2-hydroxyethoxy)... | High | Moderate | Drug Delivery Systems |

| Standard Drug Carrier | Moderate | High | General Drug Delivery |

| Bioconjugated Compound | Variable | High | Targeted Drug Delivery |

Table 2: Summary of Biological Activities

作用機序

ヒドロキシ-PEG2-(CH2)2-Bocは、主にリンカーとしての役割を果たして効果を発揮します。 ADCでは、抗体を細胞毒性薬に接続することで、がん細胞への標的送達が可能になります . PROTACでは、標的タンパク質をE3ユビキチンリガーゼに結合することで、ユビキチン-プロテアソーム系を介して標的タンパク質の分解が促進されます .

類似化合物との比較

類似化合物

ヒドロキシ-PEG3-(CH2)2-Boc: 構造は似ていますが、PEGユニットが1つ追加されており、溶解性と柔軟性が向上しています.

ヒドロキシ-PEG4-(CH2)2-Boc: PEGユニットがさらに多く含まれており、特定の用途においてその特性がさらに強化されています.

独自性

ヒドロキシ-PEG2-(CH2)2-Bocは、親水性と疎水性の最適なバランスにより、水性環境と有機環境の両方で幅広い用途に適しているため、ユニークです .

生物活性

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, with the molecular formula C₁₁H₂₂O₅ and a molecular weight of 234.29 g/mol, is a compound characterized by its unique structural features that contribute to its biological activity. The presence of both hydrophobic tert-butyl and hydrophilic hydroxyethyl ether groups positions this compound as a promising candidate for various pharmaceutical applications, particularly in drug delivery systems.

Chemical Structure and Properties

The compound consists of a tert-butyl protecting group, which is commonly utilized in organic synthesis to shield carboxylic acid functionalities. This feature allows for selective reactions during synthesis processes. The hydroxyethyl ether chain enhances the molecule's solubility in biological fluids, making it suitable for applications requiring controlled release or targeting mechanisms.

Drug Delivery Systems

The dual nature of this compound—combining lipophilicity from the tert-butyl group and hydrophilicity from the hydroxyethyl ether—facilitates its use in drug delivery systems. This property allows for improved solubility in both organic solvents and aqueous environments, which is essential for effective drug formulation .

Interaction Studies

Research indicates that this compound can interact favorably with various biological systems. Its functional groups may enable bioconjugation, making it valuable for creating targeted drug delivery systems, diagnostic imaging agents, or biosensors. The ability to attach to other biomolecules or nanoparticles enhances its versatility in biomedical applications.

Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties through mechanisms that involve modulation of cellular pathways associated with cancer cell proliferation and survival.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to cancer progression, although detailed mechanistic studies are still required to elucidate these effects fully .

- Stability and Solubility : Stability assays indicate that the ester moiety of the compound maintains enzymatic and hydrolytic stability, which is crucial for its application in therapeutic contexts .

Case Study 1: Drug Formulation Development

In a study focusing on drug formulation, researchers incorporated this compound into nanoparticle systems designed for targeted cancer therapy. The findings demonstrated enhanced encapsulation efficiency and sustained release profiles compared to traditional formulations.

Case Study 2: Bioconjugation Applications

Another investigation highlighted the compound's role in bioconjugation processes, where it was successfully linked to antibodies for targeted delivery of chemotherapeutic agents. This approach resulted in increased cytotoxicity against cancer cells while minimizing off-target effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hydroxyethyl 3-propanoate | C₇H₁₄O₄ | Simpler structure lacking tert-butyl group |

| Polyethylene glycol diacrylate | C₈H₁₄O₄ | Used in hydrogels; lacks hydrophobicity |

| Diethylene glycol dibenzoate | C₁₂H₁₄O₄ | More rigid structure; used in plastics |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate with high purity?

- Methodological Answer : The synthesis involves a three-step protocol. In the first step, 2-[2-(2-hydroxyethoxy)ethoxy]ethanol is reacted with tert-butyl prop-2-enoate in tetrahydrofuran (THF) using NaH as a base. Critical factors include:

- Reaction stoichiometry : Ensure precise molar ratios (e.g., 1:1.2 for NaH to alcohol) to avoid side reactions.

- Temperature control : Maintain a slow addition rate of tert-butyl prop-2-enoate to prevent exothermic runaway.

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50% ethyl acetate) to isolate the product as a colorless oil .

Q. How can reproducibility issues in the synthesis of this compound be addressed?

- Methodological Answer : Reproducibility hinges on:

- Solvent drying : Pre-dry THF over molecular sieves to eliminate water, which can deactivate NaH.

- Chromatography optimization : Adjust column dimensions (e.g., 20:1 silica-to-product ratio) and solvent polarity based on TLC monitoring.

- Batch consistency : Validate starting material purity via NMR or LC-MS before scaling up .

Q. What analytical techniques are recommended for structural confirmation?

- Methodological Answer : Combine:

- NMR spectroscopy : Analyze and NMR for characteristic peaks (e.g., tert-butyl group at δ 1.4 ppm).

- LC-MS : Confirm molecular ion mass (e.g., [M+Na] for CHO at m/z 277.1).

- IR spectroscopy : Verify ester carbonyl stretch (~1740 cm) and hydroxyl absence to confirm successful protection .

Advanced Research Questions

Q. How can reaction kinetics be studied for the coupling of tert-butyl esters with polyethylene glycol (PEG) derivatives?

- Methodological Answer :

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track esterification progress.

- Variable timepoint sampling : Quench aliquots at intervals (e.g., 0.5, 1, 2 hours) and analyze conversion via HPLC.

- Activation energy calculation : Perform reactions at multiple temperatures (e.g., 25°C, 40°C, 60°C) and apply the Arrhenius equation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR data with density functional theory (DFT)-calculated chemical shifts.

- Isotopic labeling : Synthesize -labeled analogs to confirm ambiguous carbon assignments.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., ethylene glycol protons at δ 3.5–3.7 ppm) .

Q. How can computational modeling optimize the design of tert-butyl-based prodrugs?

- Methodological Answer :

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states for ester hydrolysis.

- Molecular dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS at pH 7.4).

- Machine learning : Train models on existing prodrug stability data to predict hydrolysis rates for novel analogs .

Q. What experimental approaches assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- pH-dependent studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C.

- LC-MS/MS monitoring : Quantify degradation products (e.g., free propanoic acid) over 24–72 hours.

- Enzymatic assays : Test susceptibility to esterases using porcine liver extracts .

特性

IUPAC Name |

tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOWESVURLUVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564500 | |

| Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133803-81-3 | |

| Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。